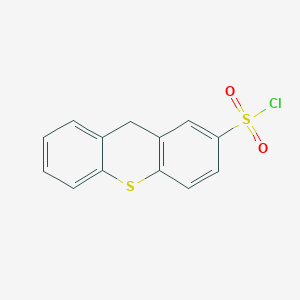
9H-Thioxanthene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthene-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClO2S It is a derivative of thioxanthene, characterized by the presence of a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthene-2-sulfonyl chloride typically involves the chlorination of 9H-thioxanthene-2-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
9H-Thioxanthene-2-sulfonic acid+SOCl2→9H-Thioxanthene-2-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 9H-Thioxanthene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The thioxanthene moiety can be oxidized to form thioxanthone derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Thioxanthone Derivatives: Formed through oxidation reactions.
Scientific Research Applications
9H-Thioxanthene-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 9H-Thioxanthene-2-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting sulfonylation reactions can modify the structure and function of target molecules, leading to various chemical and biological effects.
Molecular Targets and Pathways:
Proteins and Peptides: Sulfonylation of amino acid residues can alter protein function and activity.
Organic Molecules:
Comparison with Similar Compounds
9H-Thioxanthene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Benzene Sulfonyl Chloride: Similar reactivity but lacks the thioxanthene moiety.
Toluene Sulfonyl Chloride: Commonly used in organic synthesis but has different steric and electronic properties.
Methanesulfonyl Chloride: Smaller and more reactive due to the presence of a methyl group instead of the thioxanthene structure.
Uniqueness: The presence of the thioxanthene moiety in this compound imparts unique photophysical properties and reactivity, making it distinct from other sulfonyl chlorides.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes.
Properties
CAS No. |
25559-86-8 |
|---|---|
Molecular Formula |
C13H9ClO2S2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
9H-thioxanthene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO2S2/c14-18(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)17-13/h1-6,8H,7H2 |
InChI Key |
YIIYTEJIAWQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















